Ethyl 4-({[1-(4-methylphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
ETHYL 4-{2-[1-(4-METHYLPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzoate ester, an imidazolidinone ring, and a pyridine moiety, making it a subject of interest for researchers.
Preparation Methods
The synthesis of ETHYL 4-{2-[1-(4-METHYLPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves multiple steps, including the formation of the imidazolidinone ring and the subsequent attachment of the benzoate ester and pyridine moieties. Common synthetic routes may involve:
Formation of the Imidazolidinone Ring: This can be achieved through the reaction of appropriate amines and carbonyl compounds under controlled conditions.
Attachment of the Benzoate Ester: This step typically involves esterification reactions using ethyl alcohol and benzoic acid derivatives.
Incorporation of the Pyridine Moiety: This can be done through nucleophilic substitution reactions or coupling reactions such as Suzuki–Miyaura coupling.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
ETHYL 4-{2-[1-(4-METHYLPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the ester group.
Coupling Reactions: Reactions such as Suzuki–Miyaura coupling can be used to attach additional aromatic or heteroaromatic groups.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-{2-[1-(4-METHYLPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[1-(4-METHYLPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 4-{2-[1-(4-METHYLPHENYL)-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can be compared with similar compounds such as:
N-(7-METHYL-2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL)BENZAMIDE: Shares structural similarities but differs in the substitution pattern on the imidazolidinone ring.
N-(6-METHYL-2-(4-METHYLPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL)PROPANAMIDE: Another related compound with variations in the side chains and functional groups.
Properties
Molecular Formula |
C27H26N4O4S |
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Molecular Weight |
502.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-methylphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H26N4O4S/c1-3-35-26(34)19-9-11-20(12-10-19)29-24(32)16-23-25(33)31(22-13-7-18(2)8-14-22)27(36)30(23)17-21-6-4-5-15-28-21/h4-15,23H,3,16-17H2,1-2H3,(H,29,32) |
InChI Key |
KSDLPSMWBSYXLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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